molecular formula C28H44O B368823 Ergocalciferol CAS No. 50-14-6

Ergocalciferol

Cat. No.: B368823
CAS No.: 50-14-6
M. Wt: 396.6 g/mol
InChI Key: MECHNRXZTMCUDQ-GXNDFQCXSA-N
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Mechanism of Action

Target of Action

Ergocalciferol, also known as Vitamin D2, is an inactivated vitamin D analog . It primarily targets the Vitamin D Receptor (VDR) . The VDR is a nuclear receptor that regulates gene expression when activated by vitamin D .

Mode of Action

This compound requires transformation to its major active circulating hydroxylated metabolite to exert its effects . This metabolite binds to the VDR, leading to the mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .

Biochemical Pathways

This compound is involved in the Vitamin D metabolic pathway. It is synthesized by plants in response to UVB light . Once ingested, it undergoes two-step hydroxylation for activation . The first hydroxylation occurs in the liver, producing 25-hydroxyvitamin D, and the second occurs in the kidneys, producing the active form, 1,25-dihydroxyvitamin D . This active form then interacts with the VDR to regulate calcium and phosphorus metabolism .

Pharmacokinetics

This compound is absorbed in the intestines and transported to the liver for the first hydroxylation .

Result of Action

The activation of the VDR by the hydroxylated metabolite of this compound leads to several molecular and cellular effects. These include increased calcium and phosphorus absorption in the intestines, increased secretion of calcium from bone to blood, and increased reabsorption of calcium and phosphorus in the kidneys . These actions help maintain calcium and phosphorus homeostasis, which is essential for bone health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of this compound in plants is influenced by UVB light exposure . Additionally, the absorption of this compound can be affected by factors such as dietary fat content and the presence of certain medical conditions, such as malabsorption syndromes .

Biochemical Analysis

Biochemical Properties

Ergocalciferol participates in numerous biochemical reactions. It is an inactivated vitamin D analog that undergoes two-step metabolism in the liver and kidney to produce a biologically active metabolite, calcitriol . This metabolite binds to the vitamin D receptor (VDR) for the regulation of expression of diverse genes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by increasing the amount of calcium absorbed by the intestines and kidneys . In a study on β-Cell Function in New-Onset Type 1 Diabetes, this compound significantly slowed the decline in percentage AUC C-peptide from baseline compared with placebo .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It is a secosteroid formed by the action of ultraviolet light (UV-B or UV-C) on ergosterol, a form of provitamin D2 . Like cholecalciferol, this compound is inactive by itself . It works by increasing the amount of calcium absorbed by the intestines and kidneys .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound significantly reduced temporal trends in HbA1c, IDAA1c, and TNF-α . The this compound treatment group had statistically significantly higher serum 25-hydroxyvitamin D at 6 months and 9 months than the placebo group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High concentrations of vitamin D2 (100,000 ng/ml) and D3 (10,000 ng/ml) affect the growth of A. salmonicida and decrease the viability of S. salar primary macrophages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from 7-DHC via lanosterol (D3) in land animals, 7-DHC via cycloartenol (D3) in plants, ergosterol via lanosterol (D2) in fungi, and 7-DHC or ergosterol (D3 or D2) in algae .

Transport and Distribution

This compound is transported and distributed within cells and tissues. After the activation of the vitamin D receptor, some of the biological changes produced by this compound include mobilization and accretion of calcium and phosphorus in the bone, absorption of calcium and phosphorus in the intestine, and reabsorption of calcium and phosphorus in the kidney .

Subcellular Localization

It is known that the enzymes involved in the biosynthesis and regulation of this compound in yeast have been reported, and their subcellular locations have been studied .

Properties

CAS No.

50-14-6

Molecular Formula

C28H44O

Molecular Weight

396.6 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol

InChI

InChI=1S/C28H44O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3/b10-9+,23-12+,24-13-/t20-,22+,25-,26+,27?,28+/m0/s1

InChI Key

MECHNRXZTMCUDQ-GXNDFQCXSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Appearance

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)

boiling_point

Sublimes

Color/Form

Prisms from acetone
White crystals
Colorless crystals

melting_point

239 to 244 °F (EPA, 1998)
116.5 °C

50-14-6

physical_description

Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)
White odorless solid;  [CAMEO] White powder;  [Sigma-Aldrich MSDS]

Pictograms

Acute Toxic; Health Hazard

shelf_life

Deterioration of pure crystal is negligible after storage of /9 mo/ in amber evacuated ampuls at refrigerator temperature. /Vitamin D3/
Ergocalciferol decomposes on exposure to air and light, and preparations of the drug should be protected from air and light

solubility

Soluble in alcohol, chloroform, ether, and fatty oils.
SOL IN FATTY ACIDS
Solubility in acetone 69.5, benzene 10, hexane 1 (all in g/L, room temperature)
In water, 50 mg/L at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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